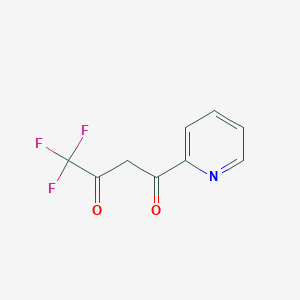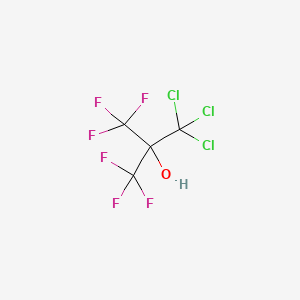
ペルフルオロヘプタン酸無水物
概要
説明
Perfluoroheptanoic anhydride is a chemical compound with the molecular formula C14F26O3. It is a derivative of perfluoroheptanoic acid, where two molecules of the acid are condensed to form the anhydride. This compound is part of the larger class of per- and polyfluoroalkyl substances, known for their unique properties such as high thermal stability, resistance to degradation, and hydrophobicity.
科学的研究の応用
Perfluoroheptanoic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce perfluoroalkyl groups into molecules.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems owing to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of fluoropolymers and surfactants, which are essential in various industrial processes.
作用機序
Mode of Action
It is known that perfluoroheptanoic anhydride interacts with its targets in a complex manner, leading to a variety of changes in the biochemical processes within the cell .
Biochemical Pathways
Perfluoroheptanoic anhydride can affect multiple biochemical pathways. For instance, it has been found that certain species of bacteria, such as Pseudomonas, can degrade perfluorochemicals, including Perfluoroheptanoic anhydride . This suggests that Perfluoroheptanoic anhydride may interact with the metabolic pathways of these bacteria .
Pharmacokinetics
Due to its complex structure and potential for bioaccumulation, it is likely that perfluoroheptanoic anhydride has unique pharmacokinetic properties .
Result of Action
It is known that perfluoroheptanoic anhydride can cause coagulation necrosis, which is characterized by the formation of a coagulum (eschar) as a result of the dessicating action of the acid on proteins in specific tissues .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Perfluoroheptanoic anhydride. For instance, Perfluoroheptanoic anhydride is known to be a persistent organic pollutant, meaning it is resistant to environmental degradation . This persistence can influence the compound’s action and efficacy .
生化学分析
Biochemical Properties
Perfluoroheptanoic anhydride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions can lead to alterations in lipid biosynthesis and accumulation. Additionally, perfluoroheptanoic anhydride can bind to serum albumin, affecting its transport and distribution in the bloodstream .
Cellular Effects
Perfluoroheptanoic anhydride exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to lipid metabolism and inflammatory responses. For instance, exposure to perfluoroheptanoic anhydride can activate the peroxisome proliferator-activated receptor alpha (PPAR-α) pathway, leading to changes in gene expression related to lipid metabolism . Additionally, it can induce oxidative stress and inflammatory responses in cells, impacting cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of perfluoroheptanoic anhydride involves its binding interactions with various biomolecules. It can inhibit the activity of enzymes such as acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. Furthermore, perfluoroheptanoic anhydride can activate transcription factors like PPAR-α, resulting in altered gene expression and metabolic changes . These molecular interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluoroheptanoic anhydride have been observed to change over time. The compound exhibits high stability, with minimal degradation under standard laboratory conditions . Long-term exposure studies have shown that perfluoroheptanoic anhydride can lead to persistent alterations in cellular function, including sustained activation of inflammatory pathways and oxidative stress responses . These effects highlight the compound’s potential for long-term biological impact.
Dosage Effects in Animal Models
The effects of perfluoroheptanoic anhydride vary with different dosages in animal models. At low doses, the compound can induce mild alterations in lipid metabolism and inflammatory responses. At higher doses, it can lead to significant toxic effects, including liver damage and disruption of endocrine function . These dosage-dependent effects underscore the importance of understanding the threshold levels for safe exposure.
Metabolic Pathways
Perfluoroheptanoic anhydride is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, leading to changes in lipid biosynthesis and accumulation . Additionally, it can affect the regulation of lipid metabolism by activating transcription factors like PPAR-α . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, perfluoroheptanoic anhydride is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin, facilitating its transport in the bloodstream . Additionally, the compound can accumulate in lipid-rich tissues, such as the liver, due to its lipophilic nature . These transport and distribution mechanisms influence its overall biological activity.
Subcellular Localization
Perfluoroheptanoic anhydride exhibits specific subcellular localization patterns that affect its activity and function. It can localize to lipid droplets within cells, where it interacts with enzymes involved in lipid metabolism . Additionally, the compound can be found in the endoplasmic reticulum, where it may influence protein folding and secretion processes . These subcellular localizations contribute to its diverse biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: Perfluoroheptanoic anhydride can be synthesized through the dehydration of perfluoroheptanoic acid. This process typically involves the use of dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of perfluoroheptanoic anhydride may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions: Perfluoroheptanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form perfluoroheptanoic acid.
Alcoholysis: Reacts with alcohols to form esters of perfluoroheptanoic acid.
Aminolysis: Reacts with amines to form amides of perfluoroheptanoic acid.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Alcoholysis: Requires the presence of an alcohol and a catalyst such as sulfuric acid.
Aminolysis: Conducted with primary or secondary amines under mild heating.
Major Products:
Hydrolysis: Perfluoroheptanoic acid.
Alcoholysis: Perfluoroheptanoate esters.
Aminolysis: Perfluoroheptanoamide derivatives.
類似化合物との比較
- Perfluorohexanoic anhydride
- Perfluorooctanoic anhydride
- Perfluorononanoic anhydride
Comparison: Perfluoroheptanoic anhydride is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter and longer chain analogs. For instance, it has a higher boiling point and greater hydrophobicity than perfluorohexanoic anhydride but lower than perfluorooctanoic anhydride. These differences make it suitable for specific applications where a balance between stability and reactivity is required.
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F26O3/c15-3(16,5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)37)1(41)43-2(42)4(17,18)6(21,22)8(25,26)10(29,30)12(33,34)14(38,39)40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDZSYHMBYNCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379822 | |
| Record name | Perfluoroheptanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78225-99-7 | |
| Record name | Perfluoroheptanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroheptanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


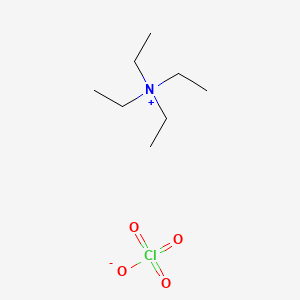
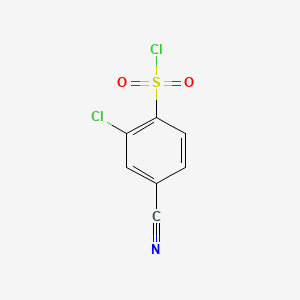
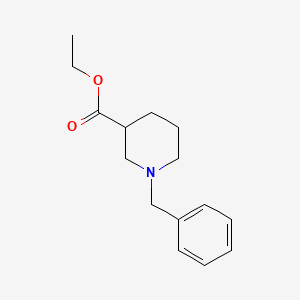
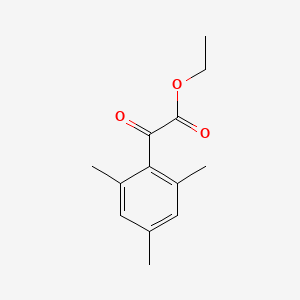
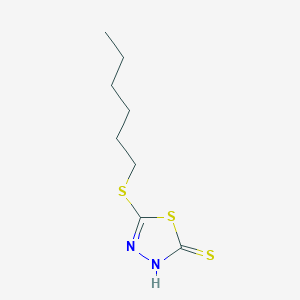
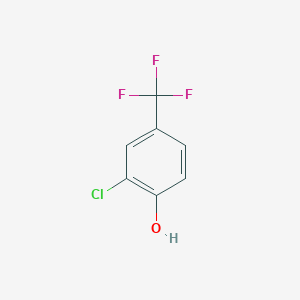

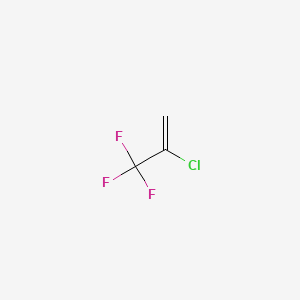

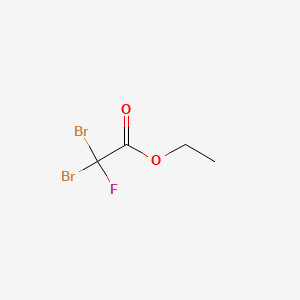
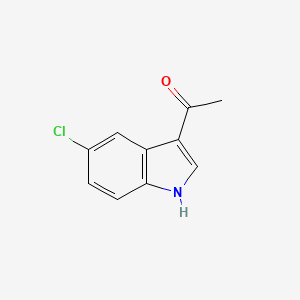
![[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine](/img/structure/B1586143.png)
